LogP Comparison: Dihydropyridinone Core Confers Markedly Lower Lipophilicity Than Piperidine and Pyrrolidine Analogs
The calculated logP of 1‑[2‑(4‑bromophenoxy)ethyl]‑1,2‑dihydropyridin‑2‑one is 2.51–2.7, whereas the analogous piperidine derivative exhibits an ACD/LogP of 4.17 and the pyrrolidine analog an ACD/LogP of 3.61 [REFS‑1][REFS‑2][REFS‑3]. This ≈1.0–1.6 log unit reduction corresponds to a >10‑fold difference in octanol/water partition coefficient, placing the dihydropyridinone scaffold closer to the optimal logP range (1–3) for oral bioavailability and aqueous solubility according to Lipinski’s guidelines.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA 2.7 (PubChem); vendor logP 2.51 (Fluorochem) |
| Comparator Or Baseline | 1‑[2‑(4‑Bromophenoxy)ethyl]piperidine ACD/LogP 4.17; 1‑[2‑(4‑Bromophenoxy)ethyl]pyrrolidine ACD/LogP 3.61 |
| Quantified Difference | ΔlogP = –1.47 to –1.66 (vs piperidine); –0.91 to –1.10 (vs pyrrolidine) |
| Conditions | Computed logP values from ACD/Labs, XLogP3, and vendor QC data |
Why This Matters
Lower logP reduces the risk of poor aqueous solubility, high metabolic clearance, and off‑target binding, making the dihydropyridinone scaffold a more developable starting point in drug discovery programs.
- [1] PubChem Compound Summary for CID 2219368, 1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one; XLogP3-AA 2.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/489443-66-5 (accessed 2026-05-01). View Source
